Pemetrexed is a multitargeted antifolate chemotherapeutic agent, classified as a pyrrolopyrimidine-core folate analog metabolic inhibitor. [] It exhibits antineoplastic activity by disrupting folate-dependent metabolic processes crucial for cell replication. [] Pemetrexed plays a significant role in scientific research, particularly in the fields of oncology and biochemistry, for its targeted effects on cellular processes and its use in studying drug resistance mechanisms.
Pemetrexed functions by inhibiting multiple key enzymes within the de novo synthesis of purine and pyrimidine nucleotides. [] These enzymes include:
Upon entering tumor cells via membrane carriers like the reduced folate carrier and membrane binding protein transport systems, pemetrexed undergoes polyglutamation. [] Polyglutamated pemetrexed possesses a higher affinity and inhibitory activity for TS and GARFT compared to its non-polyglutamated form. [] This intracellular process occurs more rapidly and efficiently in tumor cells compared to normal cells, contributing to its selective cytotoxicity. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6